
2-Aminoguanidine;nickel(2+);dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoguanidine;nickel(2+);dinitrate is a coordination compound that combines 2-aminoguanidine, nickel(2+), and dinitrate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoguanidine;nickel(2+);dinitrate typically involves the reaction of 2-aminoguanidine with nickel(2+) salts in the presence of nitric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired coordination compound. For example, the reaction between aminoguanidine bicarbonate and nickel nitrate in an aqueous solution can yield the desired compound under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would typically include steps such as mixing, heating, and crystallization to obtain the pure compound. The use of automated reactors and precise control systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoguanidine;nickel(2+);dinitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: Reduction reactions can convert the nickel(2+) ion to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands around the nickel ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(3+) complexes, while reduction reactions can produce nickel(0) species. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
2-Aminoguanidine;nickel(2+);dinitrate has several scientific research applications, including:
Chemistry: The compound is used as a precursor for synthesizing other nickel-based coordination compounds and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents, particularly in the treatment of diseases involving metal ion imbalances.
Wirkmechanismus
The mechanism of action of 2-aminoguanidine;nickel(2+);dinitrate involves the interaction of the nickel ion with various molecular targets. The nickel ion can coordinate with different ligands, forming stable complexes that can influence the reactivity and stability of the compound. The dinitrate ions play a role in stabilizing the overall structure and can participate in redox reactions, further modulating the compound’s properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-aminoguanidine;nickel(2+);dinitrate include:
Aminoguanidine complexes with other metal ions: Such as copper(2+) and cobalt(2+) complexes, which have similar coordination properties.
Nickel complexes with different ligands: Such as nickel(2+) complexes with pyridine or bipyridine ligands, which exhibit different reactivity and stability profiles
Uniqueness
This compound is unique due to the specific combination of 2-aminoguanidine and dinitrate ligands with nickel(2+). This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
62501-13-7 |
|---|---|
Molekularformel |
C2H12N10NiO6 |
Molekulargewicht |
330.88 g/mol |
IUPAC-Name |
2-aminoguanidine;nickel(2+);dinitrate |
InChI |
InChI=1S/2CH6N4.2NO3.Ni/c2*2-1(3)5-4;2*2-1(3)4;/h2*4H2,(H4,2,3,5);;;/q;;2*-1;+2 |
InChI-Schlüssel |
FRWLMQFNLZWJHE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NN)(N)N.C(=NN)(N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


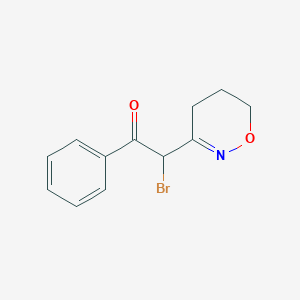
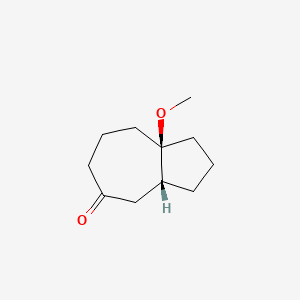
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)


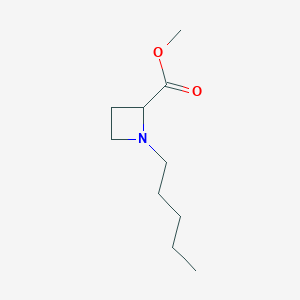
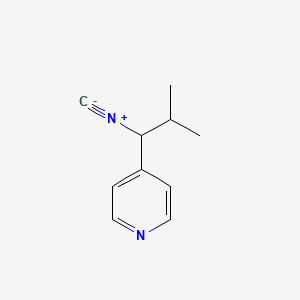
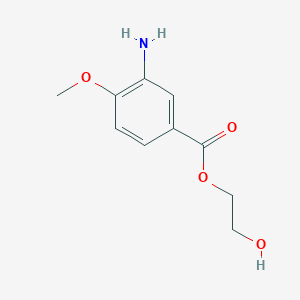

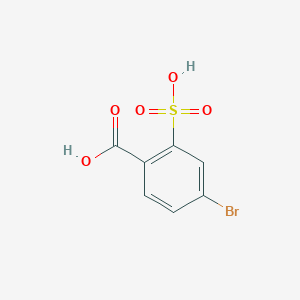
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
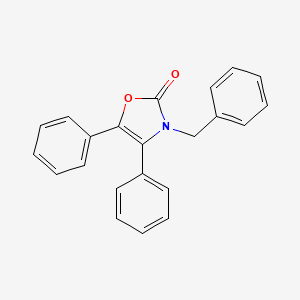
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
